molecular formula C18H22N6O2 B7048704 N-[2-(1-methyltetrazol-5-yl)ethyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide

N-[2-(1-methyltetrazol-5-yl)ethyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide

Cat. No.: B7048704
M. Wt: 354.4 g/mol
InChI Key: KQCCRTXRLCQRCA-UHFFFAOYSA-N
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Description

N-[2-(1-methyltetrazol-5-yl)ethyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is a complex organic compound that features a spirochromene core linked to a piperidine ring and a tetrazole moiety

Properties

IUPAC Name

N-[2-(1-methyltetrazol-5-yl)ethyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-23-16(20-21-22-23)7-11-19-17(25)24-12-9-18(10-13-24)8-6-14-4-2-3-5-15(14)26-18/h2-6,8H,7,9-13H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCCRTXRLCQRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)CCNC(=O)N2CCC3(CC2)C=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyltetrazol-5-yl)ethyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirochromene core, the introduction of the piperidine ring, and the attachment of the tetrazole moiety. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyltetrazol-5-yl)ethyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-methyltetrazol-5-yl)ethyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(1-methyltetrazol-5-yl)ethyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide include other spirochromene derivatives, piperidine-containing molecules, and tetrazole-based compounds.

Uniqueness

What sets N-[2-(1-methyltetrazol-5-yl)ethyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide apart is its unique combination of these three moieties in a single molecule. This unique structure may confer specific properties or activities that are not observed in other similar compounds, making it a valuable target for further research and development.

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